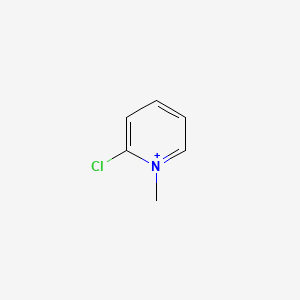

2-Chloro-1-methylpyridinium

描述

Historical Context and Evolution as a Condensation and Activation Reagent

The landscape of condensation chemistry was significantly reshaped in the mid-1970s by the pioneering work of Japanese chemist Teruaki Mukaiyama. scispace.com Before the introduction of the Mukaiyama reagent, chemists often relied on methods that required harsh conditions or utilized reagents that were difficult to handle or led to significant side reactions and racemization, particularly in peptide synthesis. chem-station.com The development of dicyclohexylcarbodiimide (B1669883) (DCC) was a major step forward, but the formation of insoluble dicyclohexylurea byproducts often complicated product purification. luxembourg-bio.com

In 1975, Mukaiyama introduced 2-chloro-1-methylpyridinium iodide (CMPI) as a novel condensing agent for the preparation of carboxylic esters. tandfonline.com The elegance of this reagent lies in its ability to activate a carboxylic acid under mild, nearly neutral conditions in the presence of a tertiary amine base. scispace.comtandfonline.com The initial step involves the nucleophilic attack of a carboxylate anion on the 2-position of the pyridinium (B92312) salt, displacing the chloride. This forms a highly reactive 1-methyl-2-acyloxypyridinium salt intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and the byproduct 1-methyl-2-pyridone (B167067), which is generally easy to remove from the reaction mixture. researchgate.net

The initial success with ester synthesis quickly led to the expansion of the reagent's application to the formation of amides, lactones (macrolactonization), and β-lactams. researchgate.netacs.org The mildness of the conditions proved to be particularly advantageous for the synthesis of complex and sensitive molecules. Following the discovery of the original Mukaiyama reagent, further research led to the development of various N-alkyl-2-halopyridinium salts with the aim of achieving even better yields and efficiencies in condensation reactions. scispace.comresearchgate.net

Significance in Modern Synthetic Organic Chemistry Methodologies

The significance of this compound reagents in modern organic synthesis is multifaceted. They are valued for their versatility, mild reaction conditions, and the often high yields they provide. researchgate.net These reagents have become standard tools in the total synthesis of complex natural products and in the preparation of key intermediates for pharmaceuticals and materials science.

One of the most notable applications is in macrolactonization , the intramolecular esterification of ω-hydroxy carboxylic acids to form large-ring lactones, which are common structural motifs in macrolide antibiotics. researchgate.netnih.gov The Mukaiyama reagent has proven to be highly effective for this often-challenging transformation, successfully yielding both small and large macrocycles under high-dilution conditions to minimize intermolecular polymerization. nih.govhighfine.com

The synthesis of β-lactams , the core structural unit of penicillin and cephalosporin (B10832234) antibiotics, is another area where the Mukaiyama reagent has demonstrated its utility. researchgate.netnih.gov It facilitates the cyclization of β-amino acids to the corresponding β-lactams, often proving more effective than other methods like those using DCC. researchgate.net The reaction proceeds under conditions that are compatible with the sensitive β-lactam ring. researchgate.net

In peptide synthesis , while carbodiimides remain prevalent, the Mukaiyama reagent and its analogues offer a valuable alternative, particularly when trying to minimize racemization. tandfonline.comuni-kiel.de The activation of the carboxylic acid proceeds under mild conditions, which helps to preserve the stereochemical integrity of the amino acids being coupled.

Beyond these core applications, this compound iodide is also employed in a variety of other dehydrative coupling reactions, including the conversion of aldoximes to nitriles, alcohols to alkyl thiocyanates, and the synthesis of carbodiimides from N,N'-disubstituted thioureas. rsc.org Its role as a cross-linking agent in the fabrication of biodegradable films for biomedical applications has also been explored. rsc.org

The enduring legacy of the Mukaiyama reagent is a testament to its broad applicability and reliability. The following tables provide a snapshot of its utility in key synthetic transformations.

Interactive Data Tables

Table 1: Macrolactonization of ω-Hydroxy Carboxylic Acids using this compound Iodide

This table summarizes the yields for the intramolecular cyclization of various ω-hydroxy carboxylic acids to their corresponding lactones using the Mukaiyama reagent. The general trend shows good yields for the formation of both small and large rings, with a notable exception for the formation of a 9-membered ring (from the acid with n=6), where the dimer (lactide) is the predominant product. acs.org

| ω-Hydroxy Carboxylic Acid (HO(CH₂)nCOOH) | Ring Size | Yield (%) |

| n = 5 | 7 | Good |

| n = 6 | 9 | Dimer formation |

| n = 7 | 10 | Good |

| n = 10 | 13 | Good |

| n = 11 | 14 | Good |

| n = 14 | 17 | Good |

Table 2: Synthesis of β-Lactams using this compound Iodide

The Mukaiyama reagent is effective for the synthesis of β-lactams from β-amino acids. The yields are generally good, and the method is often more effective than traditional carbodiimide (B86325) methods for this transformation. researchgate.netnih.gov

| Reactants | Product | Yield (%) | Notes |

| β-Amino acid | β-Lactam | 50-85 | Stereoselective synthesis on solid phase. nih.gov |

| Carboxylic acid and imine | β-Lactam | Good | High stereoselectivity. northeastern.edu |

| Dicarboxylic acid and imines | Bis-β-lactam | 55-83 | Can be performed under thermal or microwave conditions. acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPNOVHKCAAQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196548 | |

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45528-84-5 | |

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045528845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Methylpyridinium and Its Analogues

Established Synthetic Pathways for 2-Chloro-1-methylpyridinium Iodide

The primary and most direct method for synthesizing this compound iodide is the quaternization of 2-chloropyridine (B119429) with methyl iodide. thieme-connect.com This Sɴ2 reaction involves the nucleophilic attack of the pyridine (B92270) nitrogen atom on the methyl group of methyl iodide, displacing the iodide ion to form the pyridinium (B92312) salt. The resulting product is a pale yellow, crystalline solid that is stable at room temperature. thieme-connect.comhighfine.com

A significant challenge in this synthesis is the potential for a side reaction involving halide exchange. The iodide counter-ion can act as a nucleophile, attacking the 2-position of the pyridinium ring and displacing the chloride. This results in the formation of 2-iodo-1-methylpyridinium chloride as an impurity, which can affect the reagent's reactivity. highfine.com Careful control of reaction conditions is necessary to minimize the formation of this byproduct. highfine.com

Table 1: Synthesis of this compound Iodide

| Reactants | Product | Key Characteristics | Common Impurity |

|---|---|---|---|

| 2-Chloropyridine, Methyl Iodide | This compound iodide | Pale yellow crystalline solid, stable at room temperature. thieme-connect.comhighfine.com | 2-Iodo-1-methylpyridinium chloride |

Development of Modified this compound Reagents

To overcome the challenges associated with the purification of reaction mixtures when using the standard Mukaiyama reagent, several modified versions have been developed. These analogues are designed to facilitate easier separation of the reagent and its byproducts from the desired product, aligning with principles of green chemistry. wikipedia.orgresearchgate.netacs.org

Immobilizing the 2-chloropyridinium moiety onto a solid support creates a heterogeneous reagent that can be easily removed from the reaction mixture by simple filtration. acs.org This approach simplifies product purification, often eliminating the need for chromatography, and allows for the potential recycling of the reagent. acs.orggoogle.com

Commercially available resins, such as Wang resin and Merrifield resin (a form of cross-linked polystyrene), are commonly used as the solid support. acs.orgresearchgate.netumich.edu The pyridinium salt is typically anchored to the polymer, creating a reagent that retains the coupling efficacy of its homogeneous counterpart for synthesizing esters and amides. acs.orgresearchgate.net The use of these polymer-supported reagents is particularly advantageous in automated, solution-phase synthesis. acs.org

Table 2: Examples of Polymer-Supported Mukaiyama Reagents

| Polymer Support | Type of Reagent | Advantage |

|---|---|---|

| Wang Resin | Heterogeneous Coupling Agent | Simplified, non-chromatographic workup; suitable for automation. acs.org |

| Polystyrene | Heterogeneous Lewis Acid Catalyst | Easily recovered and reused; stable and non-hygroscopic. researchgate.net |

| Poly(4-vinylpyridine) | Heterogeneous Catalyst | Robust metal affinity; simplified product isolation. tandfonline.commdpi.com |

Another strategy to modify the properties of this compound salts involves anion exchange. mdpi.com By replacing the iodide anion with other counter-ions, the physical and chemical properties of the reagent, such as its melting point, solubility, and reactivity, can be significantly altered. mdpi.comnih.gov This approach has been used to convert the high-melting-point solid reagent into room-temperature ionic liquids (ILs). mdpi.commdpi.com

Ionic liquids are salts with melting points below 100 °C, and they are valued as environmentally benign solvents and catalysts due to their low vapor pressure. interchim.fr Modified Mukaiyama reagents with anions such as ethyl sulfate (B86663) ([EtSO₄]⁻) or bis(trifluoromethane)sulfonimide ([Tf₂N]⁻) have been synthesized. mdpi.com The choice of anion is critical; non-nucleophilic anions are preferred, as nucleophilic ones can react with the 2-chloro-pyridinium cation, rendering it inactive. mdpi.com This anion exchange is often achieved using an anion exchange resin. nih.gov

Table 3: Anion Exchange in this compound Salts

| Original Salt | Exchanged Anion | Resulting Compound | Key Property Change |

|---|---|---|---|

| This compound iodide | Ethyl sulfate ([EtSO₄]⁻) | [2-ClMePy][EtSO₄] | Forms an ionic liquid; hydrophilic. mdpi.com |

| This compound iodide | Bis(trifluoromethane)sulfonimide ([Tf₂N]⁻) | [2-ClMePy][Tf₂N] | Forms an ionic liquid; hydrophobic. mdpi.com |

| This compound iodide | Hexafluorophosphate (B91526) ([PF₆]⁻) | This compound hexafluorophosphate | Modified reactivity for specific applications. nih.gov |

Fluorous chemistry provides a powerful method for the separation and purification of reaction products. wikipedia.org This technique involves attaching a perfluoroalkyl chain, known as a fluorous tag, to a reagent or substrate. wikipedia.orgillinois.edu Due to the unique properties of highly fluorinated compounds, which are soluble in fluorous solvents but not in most organic or aqueous solvents, the tagged molecules can be easily separated. wikipedia.orgillinois.edu

A fluorous-tagged Mukaiyama reagent, such as an N-alkyl-2-chloropyridinium salt bearing a C₉F₁₉ fluorous tag, has been developed for amide formation reactions. nih.gov After the reaction, the fluorous-tagged byproducts can be selectively removed from the reaction mixture using fluorous solid-phase extraction (F-SPE). nih.govpsu.edu This method allows for the isolation of highly pure products without the need for traditional column chromatography. nih.gov The separation relies on the strong interaction between the fluorous tag and a fluorous silica (B1680970) gel stationary phase. researchgate.netnih.gov

Table 4: Fluorous-Tagged Mukaiyama Reagent and Separation

| Reagent Type | Separation Principle | Procedure |

|---|---|---|

| Fluorous 2-chloropyridinium hexafluorophosphate nih.gov | Selective affinity of the fluorous tag for a fluorous stationary phase. researchgate.net | 1. Reaction in an organic solvent. 2. Mixture loaded onto a fluorous solid-phase extraction (F-SPE) cartridge. 3. Non-fluorous product is eluted with a fluorophobic solvent (e.g., 80:20 MeOH/water). 4. Fluorous byproducts are retained on the cartridge. psu.edu |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 1 Methylpyridinium

General Mechanism of Carboxylic Acid and Alcohol Activation

2-Chloro-1-methylpyridinium iodide (CMPI) is widely employed for the synthesis of esters, amides, and lactones from carboxylic acids. sigmaaldrich.comthieme-connect.comchemicalbook.com The fundamental process involves the activation of a carboxylic acid to facilitate nucleophilic attack by an alcohol or amine.

The activation of a carboxylic acid by this compound iodide commences with the nucleophilic attack of a carboxylate anion on the C2-position of the pyridinium (B92312) ring. highfine.comresearchgate.net This initial step, which occurs in the presence of a base such as triethylamine (B128534), displaces the chloride leaving group to form a highly reactive 2-acyloxy-1-methylpyridinium salt. highfine.comuniurb.it This key intermediate is an analogue of the acyloxyphosphonium species formed when using phosphine-based coupling reagents.

The proposed mechanism is as follows:

The carboxylic acid is deprotonated by a base to form a carboxylate anion.

The carboxylate anion attacks the C2-position of the this compound cation.

This addition-elimination step results in the formation of the 2-acyloxy-1-methylpyridinium salt, which serves as the activated intermediate. researchgate.net

This activated species is then susceptible to nucleophilic attack. For instance, in an esterification reaction, an alcohol attacks the carbonyl carbon of the activated acyl group. This leads to the formation of the desired ester, along with 1-methyl-2-pyridone (B167067) as a byproduct. researchgate.net

The pyridinium cation plays a crucial role in enhancing the electrophilicity of the carboxylic acid derivative. The permanent positive charge on the nitrogen atom of the pyridinium ring acts as a powerful electron sink, significantly increasing the electrophilic character of the C2 carbon. When the carboxylate attacks and forms the 2-acyloxy-1-methylpyridinium intermediate, the pyridinium moiety becomes an excellent leaving group. This potent activation transforms the otherwise unreactive carboxylic acid into a highly reactive acylating agent, primed for attack by even weak nucleophiles like alcohols. guidechem.com The process effectively facilitates dehydration reactions under mild conditions. sigmaaldrich.com

Formation of Activated Intermediates (e.g., Acyloxyphosphonium Analogues)

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Pyridinium Ring

The electron-deficient nature of the this compound cation also makes it a substrate for direct nucleophilic aromatic substitution (SNAr) reactions, where the chloride at the C2-position is displaced by a nucleophile.

The mechanism is generally proposed to be a two-step process, which is characteristic of SNAr reactions. researchgate.net This involves the initial formation of a Meisenheimer-like intermediate, followed by the departure of the leaving group. For the reactions with both amines and phenols, kinetic data suggest that the formation of this intermediate is the rate-determining step. researchgate.net The reactivity of N-methylpyridinium salts in SNAr reactions is significantly influenced by the position of the leaving group, with the 2-position being the most reactive. researchgate.net

The structure and basicity of the attacking nucleophile have a profound impact on the rate of SNAr reactions with this compound iodide. Studies with a series of primary and secondary amines have established a clear reactivity order. researchgate.net

Table 1: Relative Reactivity of Amines in SNAr with this compound Iodide researchgate.net

| Amine | Relative Reactivity |

|---|---|

| Dimethylamine (B145610) (Me₂NH) | Highest |

| Methylamine (MeNH₂) | ↓ |

| Ethylamine (EtNH₂) | ↓ |

| n-Butylamine (BuNH₂) | ↓ |

| n-Propylamine (PrNH₂) | ↓ |

| Diethylamine (B46881) (Et₂NH) | Lowest |

This trend reflects a balance between the nucleophilicity and steric hindrance of the amine. While dimethylamine is the most reactive, the greater steric bulk of diethylamine significantly reduces its reactivity compared to primary amines. researchgate.net Phenols have also been studied as nucleophiles, demonstrating that they readily participate in these substitution reactions. researchgate.net

Quantitative structure-activity relationships (QSAR), such as Hammett and Brønsted correlations, provide deeper insight into the transition states of these SNAr reactions.

The Brønsted equation relates the reaction rate constant to the pKa of the nucleophile. For the reaction of this compound iodide with primary amines, the Brønsted coefficient (β) was found to be 0.67. researchgate.net This relatively large value suggests a significant degree of N-C bond formation in the transition state, with substantial positive charge development on the nitrogen atom of the amine. researchgate.net

In contrast, the reaction with a series of substituted phenols yielded a Brønsted β value of 0.09 ± 0.02. researchgate.net This small value indicates that there is very little change in charge on the phenolic oxygen in the transition state, suggesting an "early" transition state with minimal bond formation. researchgate.net

The Hammett equation correlates reaction rates with the electronic properties of substituents on the nucleophile. For the reaction with phenols, the Hammett reaction constant (ρ) was found to be -0.29 ± 0.07. researchgate.net The negative value of ρ confirms that electron-donating substituents on the phenol (B47542) accelerate the reaction, which is consistent with the phenol acting as a nucleophile. researchgate.net

Table 2: Hammett and Brønsted Parameters for SNAr Reactions of this compound Iodide

| Nucleophile Class | Correlation | Value | Source |

|---|---|---|---|

| Primary Amines | Brønsted β | 0.67 | researchgate.net |

| Phenols | Brønsted β | 0.09 ± 0.02 | researchgate.net |

| Hammett ρ | -0.29 ± 0.07 | researchgate.net |

These QSAR studies are crucial for elucidating the fine details of the reaction mechanism, particularly the structure and charge distribution of the transition state. researchgate.netacs.org

Influence of Nucleophile Structure on Reactivity (e.g., Amines, Phenols)

Intramolecular Cyclization Pathways and Stereochemical Control

The this compound salt, particularly its iodide form (CMPI), is a highly effective reagent for promoting intramolecular cyclization reactions, leading to the formation of various cyclic structures such as lactones, lactams, and macrocyclic imides. Its utility stems from its ability to activate a carboxylic acid group, facilitating subsequent attack by an internal nucleophile. The reagent has proven valuable in complex syntheses where control of ring size and stereochemistry is paramount.

Research has demonstrated the successful application of this compound iodide in the synthesis of cycloimide derivatives of chlorophyll (B73375) a. worldscientific.com In these studies, the reagent induces an intramolecular reaction between a carboxyl group at one position of the chlorin (B1196114) macrocycle and an amide group at another. worldscientific.com This specific activation leads to the formation of a stable, seven-membered exocycle through an imide bond, showcasing the reagent's efficacy in constructing medium-sized rings attached to complex scaffolds. worldscientific.com

A notable example is the cyclization of 15-carboxy-13-amide derivatives of chlorin e6, where CMPI facilitates the formation of the imide bond, yielding novel cycloimide structures. worldscientific.comrsc.orgresearchgate.net

Table 1: Intramolecular Cyclization of Chlorin e6 Derivatives using CMPI

| Starting Material | Key Functional Groups | Product | Ring System Formed | Citation |

| 15-carboxy-13-amide derivative of chlorin e6 | Carboxyl group (C15), Amide group (C13) | Cycloimide derivative of chlorophyll a | Seven-membered exocycle (imide) | worldscientific.comrsc.org |

Beyond macrocyclization, this compound iodide plays a crucial role in stereocontrolled cyclizations. Its use in the synthesis of spirocyclic oxindoles via the intramolecular Heck reaction provides significant insight into stereochemical control. nih.gov In a key step, the reagent is used to couple a cyclohexadienoic acid with an aniline (B41778) to generate the anilide precursor required for the cyclization. nih.gov

Investigations into this system have revealed that the stereochemical outcome of the subsequent ring closure is highly dependent on the nature of substituents and protecting groups on the substrate. The high diastereoselectivity observed in these reactions underscores the influence of substrate pre-organization, which is set up in the initial CMPI-mediated coupling step. nih.gov For instance, the choice of a protecting group on a nearby diol functionality can dramatically influence the diastereoselectivity of the spiro-center formation. nih.gov

Table 2: Influence of Substrate Structure on Diastereoselectivity in Spirooxindole Formation

| Substrate Precursor | Key Structural Feature | Cyclization Product | Diastereomeric Outcome | Citation |

| Acetonide-protected mono triflate | Rigid acetonide protecting group | Spirooxindole 35 | Single detectable isomer | nih.gov |

| Disiloxy-protected mono triflate | Flexible disilyl protecting group | Spirooxindoles 10 and 36 | 2:1 mixture of diastereomers | nih.gov |

| N,N-dimethylamide congener | N,N-dimethylamide at C2 | Spirooxindole 53 | High stereoselectivity (single isomer) | nih.gov |

The selectivity of CMPI-induced cyclization is also influenced by the target ring size. The reagent is particularly effective for forming rings of up to seven members and for macrocyclizations involving rings larger than thirteen members. highfine.com However, for the formation of medium-sized rings (eight to twelve members), the reaction often yields dimers instead of the desired monomeric cyclic product. highfine.com

Dehydration and Condensation Reaction Mechanisms Induced by this compound

This compound iodide is a widely recognized condensing agent used to mediate a variety of dehydrative coupling reactions, including the formation of esters, amides, and nitriles. sigmaaldrich.comfishersci.nl The core of its mechanism involves the activation of a carboxylic acid, rendering it highly susceptible to nucleophilic attack. highfine.comguidechem.com

The reaction is initiated by the nucleophilic attack of a carboxylate anion on the electron-deficient C2 position of the this compound cation. highfine.com This step requires a base, typically a tertiary amine like triethylamine, to deprotonate the carboxylic acid. highfine.comguidechem.com The attack displaces the chloride ion and forms a highly reactive acyloxy-pyridinium salt intermediate (specifically, a 1-methyl-2-acyloxypyridinium salt). uniurb.it

The general mechanism can be summarized as follows:

Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate anion.

Activation: The carboxylate attacks the 2-position of CMPI, displacing chloride and forming the key 1-methyl-2-acyloxypyridinium iodide intermediate. guidechem.com

Nucleophilic Attack: An alcohol or amine attacks the activated carbonyl of the intermediate.

Product Formation: The tetrahedral intermediate collapses to form the final ester or amide, releasing 1-methyl-2-pyridone.

Table 3: Mechanistic Steps of CMPI-Induced Condensation

| Step | Description | Key Species Involved | Byproducts | Citation |

| 1. Activation | Nucleophilic attack of carboxylate on CMPI | Carboxylic acid, Base, this compound iodide | Chloride ion | highfine.comguidechem.com |

| 2. Intermediate Formation | Formation of a highly reactive acyloxy-pyridinium salt | 1-Methyl-2-acyloxypyridinium salt | - | uniurb.it |

| 3. Coupling | Nucleophilic attack by alcohol or amine on the activated intermediate | Alcohol/Amine, Acyloxy-pyridinium salt | 1-Methyl-2-pyridone, Iodide ion | highfine.comuniurb.it |

This method is robust enough to facilitate esterification even with sterically hindered substrates like tert-butanol, which are challenging for other methods. guidechem.com Beyond ester and amide synthesis, CMPI is also an effective dehydrating agent for converting aldoximes into nitriles. sigmaaldrich.com Furthermore, its utility extends to multicomponent reactions, such as the Biginelli reaction, where it mediates the three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to construct dihydropyrimidinones. researchgate.net

Applications of 2 Chloro 1 Methylpyridinium in Diverse Organic Transformations

Esterification and Lactonization Reactions

The Mukaiyama reagent is a powerful tool for the formation of ester and lactone linkages, often providing high yields where other methods may be less effective. researchgate.netguidechem.com

Formation of Carboxylate Esters from Carboxylic Acids and Alcohols

2-Chloro-1-methylpyridinium iodide facilitates the direct esterification of carboxylic acids with alcohols. The reaction proceeds through the activation of the carboxylic acid, which forms a highly reactive acyloxypyridinium species. acs.orghighfine.com This intermediate is then susceptible to nucleophilic attack by the alcohol, yielding the desired ester. researchgate.netscispace.com The process is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534) or tributylamine, which acts as a base. oup.com A notable advantage of this method is its applicability to a wide range of substrates, including sterically hindered carboxylic acids and alcohols. oup.comenamine.net

The general reaction mechanism involves the nucleophilic attack of the carboxylate anion on the 2-position of the pyridinium (B92312) salt, displacing the chloride and forming the key 2-acyloxy-1-methylpyridinium iodide intermediate. Subsequent reaction with an alcohol leads to the formation of the ester, along with 1-methyl-2-pyridone (B167067) and an ammonium (B1175870) salt as byproducts. oup.com

Table 1: Examples of Esterification using this compound Iodide

| Carboxylic Acid | Alcohol | Base | Solvent | Yield (%) |

| Phenylacetic acid | Benzyl alcohol | Triethylamine | Dichloromethane (B109758) | 98 |

| 3-Phenylpropionic acid | Benzyl alcohol | Tributylamine | Dichloromethane | 95 |

| Pivalic acid | Benzyl alcohol | Tributylamine | Toluene | 87 |

Data sourced from multiple studies. oup.com

Synthesis of Macrocyclic and Ring-Strained Lactones from Hydroxy Acids

The intramolecular esterification of ω-hydroxy acids to form lactones, particularly macrocyclic and ring-strained lactones, is a significant application of this compound iodide. acs.orgmdpi.com This process, known as the Mukaiyama macrolactonization, is highly effective for the synthesis of both small and large ring lactones. researchgate.netscispace.com The reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org The slow addition of the hydroxy acid to a refluxing solution of the reagent and a base, commonly triethylamine in acetonitrile (B52724), is a standard procedure. acs.org

This methodology has been instrumental in the total synthesis of numerous natural products containing macrolide rings. researchgate.netacs.org It has also been successfully applied to the synthesis of more challenging structures like bridged and constrained lactones. guidechem.comacs.org While highly effective for many ring sizes, the formation of medium-sized rings can sometimes lead to the production of dimeric products. guidechem.com

Table 2: Examples of Lactonization using this compound Iodide

| Hydroxy Acid (Ring size to be formed) | Conditions | Yield (%) |

| ω-Hydroxy carboxylic acid (n=7) | Triethylamine, Refluxing CH₂Cl₂ | 89 |

| ω-Hydroxy carboxylic acid (n=12) | Triethylamine, Refluxing CH₂Cl₂ | 95 |

| ω-Hydroxy carboxylic acid (n=16) | Triethylamine, Refluxing CH₂Cl₂ | 85 |

Data represents typical yields for various ring sizes. researchgate.net

Amide and Lactam Synthesis

The activating properties of this compound iodide extend to the formation of carbon-nitrogen bonds, making it a valuable reagent for the synthesis of amides and lactams. researchgate.netchemicalbook.com

Carboxamide Formation from Carboxylic Acids and Amines

Similar to esterification, the reaction of a carboxylic acid with this compound iodide generates an activated acyloxy-pyridinium intermediate. This intermediate readily reacts with a primary or secondary amine to form the corresponding carboxamide. thieme-connect.comchemicalbook.com The reaction conditions are generally mild, and the method is compatible with a variety of functional groups. researchgate.net This makes it a useful alternative to other coupling agents, especially in cases where side reactions or difficult purification procedures are a concern.

Table 3: Examples of Amide Synthesis using this compound Iodide

| Carboxylic Acid | Amine | Conditions | Product |

| Benzoic Acid | Aniline (B41778) | Triethylamine, Dichloromethane | N-Phenylbenzamide |

| Acetic Acid | Benzylamine | Triethylamine, Dichloromethane | N-Benzylacetamide |

Illustrative examples of amide formation.

Synthesis of β-Lactams from β-Amino Acids via Condensation

This compound iodide has proven to be an effective reagent for the intramolecular cyclization of β-amino acids to form β-lactams. researchgate.netmdpi.com The β-lactam ring is a core structural motif in many important antibiotics, and its synthesis is of significant interest. nih.gov This method often provides better results than other condensation techniques, such as those using dicyclohexylcarbodiimide (B1669883) (DCC), due to the mild reaction conditions that are compatible with the sensitive β-lactam ring. researchgate.net The use of this reagent can enhance the efficiency of peptide bond formation without causing significant racemization.

The synthesis involves the activation of the carboxyl group of the β-amino acid, followed by intramolecular nucleophilic attack by the amino group to close the four-membered ring. researchgate.netmdpi.com

Table 4: Example of β-Lactam Synthesis

| β-Amino Acid | Conditions | Product |

| N-Phenyl-β-aminopropionic acid | Triethylamine, Dichloromethane | 1-Phenylazetidin-2-one |

Illustrative example of β-lactam formation.

Peptide Bond Formation and Advanced Peptide Chemistry

The formation of the amide bond linking amino acids is the fundamental reaction in peptide synthesis. bachem.com this compound iodide serves as an efficient coupling reagent for this purpose. chemicalbook.comsigmaaldrich.com Its low toxicity and the simple reaction conditions make it a cost-effective alternative to other common peptide coupling reagents. chemicalbook.comresearchgate.net

In peptide synthesis, the carboxylic acid of one protected amino acid is activated by the Mukaiyama reagent. researchgate.net This activated species then reacts with the free amino group of another protected amino acid to form the peptide bond. bachem.com The process is often carried out in the presence of a base. Additives may also be used to suppress potential side reactions like racemization. peptide.com While a variety of advanced coupling reagents exist, the simplicity and effectiveness of this compound iodide have secured its place in the toolbox of peptide chemists. bachem.comresearchgate.net

Efficacy as a Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)

This compound iodide is extensively utilized as a coupling reagent to form amide bonds in peptide synthesis. chemicalbook.com The reagent's mechanism involves the activation of the carboxylic acid moiety of an amino acid, making it susceptible to nucleophilic attack by the amino group of another. This activation enhances reaction efficiency, a property that is particularly valuable in the stepwise and repetitive nature of Solid-Phase Peptide Synthesis (SPPS). chemicalbook.com

The utility of halopyridinium reagents, including the Mukaiyama-type, has been investigated to mediate SPPS. These reagents are often benchmarked against more conventional coupling agents to assess their efficiency in forming peptide bonds and the purity of the final product after cleavage from the resin support. ottokemi.com CMPI's effectiveness is noted in its ability to promote coupling reactions for peptides containing protected amino acids, streamlining the synthesis process. chemicalbook.com

A practical example of its application is the coupling of Boc-Pro-OH with H-Phe-OMe·HCl. In this synthesis, this compound iodide is used in conjunction with triethylamine in a dichloromethane solvent. The reaction proceeds at a low temperature and, after workup and purification, yields the dipeptide Boc-Pro-Phe-OMe in high yield, demonstrating the reagent's practical efficacy. tcichemicals.comuni-kiel.de

Stereochemical Integrity and Racemization Control in Peptide Coupling Methodologies

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid centers. Racemization, the conversion of a chiral molecule into its mirror image (epimer), can occur at the C-terminal amino acid residue during the coupling step, compromising the biological activity of the final peptide. uni-kiel.de The development and use of coupling reagents that minimize this side reaction are therefore of paramount importance. uni-kiel.de

This compound iodide is recognized for its ability to facilitate amide bond formation with minimal racemization. chemicalbook.comtcichemicals.com This characteristic is a significant advantage, ensuring that the optical purity of the amino acid residues is maintained throughout the synthesis. uni-kiel.de The use of CMPI as a condensing agent helps to suppress the formation of oxazolone (B7731731) intermediates, which are often responsible for the loss of optical integrity. uni-kiel.de Research and practical applications have consistently shown that CMPI leads to low to non-existent levels of racemization, making it a reliable choice for the synthesis of optically pure peptides. tcichemicals.comprepchem.com

Table 1: Comparative Racemization Data for Coupling Reagents Note: This table is illustrative and based on general findings in peptide chemistry. Specific percentages can vary based on sequence and conditions.

| Coupling Reagent | Typical Racemization (%) | Key Features |

| This compound iodide (CMPI) | < 1% | Low racemization, mild conditions. prepchem.comresearchgate.net |

| Dicyclohexylcarbodiimide (DCC) | 1-5% | Effective, but byproduct removal can be difficult. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | < 2% | Good solubility, effective for hindered couplings. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | < 1% | High reactivity, low racemization, but expensive. |

Derivatization of Peptides for Structural and Functional Studies

Beyond standard peptide bond formation, this compound iodide is a valuable tool for the chemical modification, or derivatization, of peptides. Such modifications are crucial for probing peptide structure, enhancing stability, and introducing novel functionalities.

One significant application is the synthesis of N-terminally modified peptides. For instance, CMPI facilitates the selective synthesis of α-thiourea peptides on a solid support. researchgate.net In this process, the N-terminal amino group of a resin-bound peptide reacts with an isothiocyanate to form a thiourea (B124793) intermediate. Subsequent treatment with CMPI generates an electrophilic carbodiimide (B86325), which is then trapped intramolecularly by the adjacent amide nitrogen. researchgate.net This reaction cascade results in the formation of a 2-iminohydantoin ring at the N-terminus of the peptide, a modification that can be used to create peptidomimetics and study structure-activity relationships. researchgate.net

This strategy has been successfully applied to the 20 proteinogenic amino acids on various resins commonly used in solid-phase synthesis. acs.org The resulting thiourea-derivatized peptides can undergo further quantitative reactions, such as with α-halo ketones to form thiazoles. These thiazole-containing peptides can then be embedded into macrocyclic structures, demonstrating a "build/couple/pair" strategy for generating stereochemically diverse peptide libraries for structural and functional screening. acs.org

Synthesis of Various Heterocyclic Compounds

The utility of this compound iodide extends beyond peptide chemistry into the broader field of heterocyclic synthesis. Its role as a dehydrating and condensing agent is pivotal in the construction of a variety of ring systems. sigmaaldrich.com

Conversion of Aldoximes to Nitriles

The dehydration of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis, as the nitrile group is a versatile precursor for many other functional groups. This compound iodide serves as an efficient reagent for this conversion under mild conditions. tandfonline.comthieme-connect.com The reaction is applicable to a wide range of structurally diverse aldoximes, including those with aromatic, heteroaromatic, and aliphatic substituents. thieme-connect.com The process relies on the activation of the oxime's hydroxyl group by CMPI, facilitating an elimination reaction to yield the nitrile.

Formation of Carbodiimides from N,N′-Disubstituted Thioureas

Carbodiimides are highly reactive compounds that are themselves important coupling reagents in organic synthesis. This compound iodide provides a reliable method for their preparation through the desulfurization of N,N'-disubstituted thioureas. chemicalbook.com The reaction typically proceeds by refluxing the thiourea with CMPI in the presence of a base like triethylamine. oup.com The thiourea initially reacts with the pyridinium salt to form a key intermediate, which then eliminates 1-methyl-2-pyridinethione to furnish the desired carbodiimide in good yield. oup.com This method is of general utility, allowing for the synthesis of both aromatic and aliphatic carbodiimides. oup.com

Table 2: Synthesis of Carbodiimides using CMPI Data sourced from a study on the synthetic utilization of 2-halopyridinium salts. oup.com

| N,N'-Disubstituted Thiourea | 2-Chloropyridinium Salt Used | Product | Yield (%) |

| N-Cyclohexyl-N'-isopropylthiourea | This compound iodide | N-Cyclohexyl-N'-isopropylcarbodiimide | 78 |

| N,N'-Dicyclohexylthiourea | This compound iodide | N,N'-Dicyclohexylcarbodiimide | 85 |

| N-Phenyl-N'-cyclohexylthiourea | This compound iodide | N-Phenyl-N'-cyclohexylcarbodiimide | 82 |

| N,N'-Di-p-tolylthiourea | 1-Benzyl-2-chloropyridinium bromide | N,N'-Di-p-tolylcarbodiimide | 80 |

Catalyst or Mediator in Multicomponent Reactions (e.g., Biginelli Reaction for Dihydropyrimidinones/Thiones)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (dihydropyrimidinethiones), which are heterocyclic scaffolds of significant biological interest. researchgate.netthieme-connect.com

Recent research has demonstrated that this compound iodide can effectively mediate the Biginelli reaction. researchgate.netthieme-connect.com A solvent-free protocol has been developed that involves the three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea in the presence of CMPI at an elevated temperature. researchgate.netthieme-connect.com This method offers significant environmental and economic advantages, including the absence of solvents, short reaction times, and simple workup procedures, while providing good to excellent yields of the desired dihydropyrimidinone or dihydropyrimidinethione products. thieme-connect.com The role of CMPI is to activate the components and facilitate the cyclocondensation steps required to build the heterocyclic ring. researchgate.net

Intramolecular Cyclization Reactions in Complex Natural Product Syntheses

This compound iodide, commonly known as the Mukaiyama reagent, is a highly effective condensing agent for intramolecular cyclization reactions, particularly for the synthesis of macrolides (large-ring lactones), which are core structures in many complex natural products. researchgate.netacs.org This method, introduced by Mukaiyama in 1976, involves the activation of ω-hydroxy acids. acs.org The mechanism proceeds through the substitution of the chloride on the pyridinium ring by the carboxylate anion of the ω-hydroxy acid. acs.org This creates a highly activated acyloxypyridinium species, which is then susceptible to intramolecular nucleophilic attack by the terminal hydroxyl group, leading to macrolactonization. acs.org

The effectiveness of the Mukaiyama macrolactonization is particularly noteworthy for forming rings that are typically challenging to synthesize, such as those with 8 to 12 members. highfine.com While it works well for rings with seven or fewer members and those with thirteen or more, the formation of medium-sized rings often competes with intermolecular dimerization. highfine.com The reaction is valued for its mild conditions, often carried out in solvents like dichloromethane or acetonitrile. highfine.com

This methodology has been a cornerstone in the total synthesis of numerous natural products. For instance, the Shiina macrolactonization, a related method, has been employed in the synthesis of neopeltolide. nih.gov Other macrolactonization strategies, such as the Yamaguchi and Corey-Nicolaou methods, are also widely used, but the Mukaiyama reagent remains a significant tool due to its efficiency and simple reaction conditions. nih.govresearchgate.netenamine.net The choice of macrolactonization reagent is often critical to the success of a total synthesis, as seen in the synthesis of various diastereoisomers of palmerolide and dictyostatin (B1249737) analogues. acs.org

| Method | Reagent/Catalyst | Key Features | Example Natural Product Synthesis |

|---|---|---|---|

| Mukaiyama Macrolactonization | This compound iodide | Activation of ω-hydroxy acids via an acyloxypyridinium intermediate. acs.org Effective for various ring sizes under mild conditions. highfine.com | General macrolide synthesis. researchgate.net |

| Shiina Macrolactonization | Aromatic carboxylic acid anhydrides (e.g., MNBA) with a nucleophilic catalyst (e.g., DMAP). researchgate.netwikipedia.org | Fast cyclization of a mixed anhydride (B1165640) intermediate prevents side reactions. wikipedia.org | Neopeltolide. nih.gov |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent). enamine.net | Forms a highly reactive mixed anhydride, effective for sterically hindered substrates. nih.govenamine.net | Neopeltolide, various macrolactones. nih.gov |

| Corey-Nicolaou Macrolactonization | 2-Pyridyl thioester of the ω-hydroxy acid. researchgate.net | "Double activation" method involving a thioester intermediate to facilitate ring closure. researchgate.net | General macrolide synthesis. researchgate.net |

Other Specialized Synthetic Applications

Beyond its prominent role in macrolactonization, this compound iodide serves as a versatile reagent in several other specialized synthetic transformations.

This compound iodide is a valuable reagent for the synthesis of thioesters from carboxylic acids and thiols. researchgate.netnih.gov Similar to esterification, the reaction proceeds by activating the carboxylic acid to form a reactive pyridinium ester. This intermediate then readily reacts with a thiol nucleophile to yield the corresponding thioester. researchgate.netuniurb.it The method is efficient and can be applied to a range of carboxylic acids and thiols. rsc.org

In the absence of a suitable nucleophile like an alcohol or thiol, the activated carboxylic acid intermediate can undergo elimination to form a ketene (B1206846). chemicalbook.comenamine.net If the carboxylic acid substrate contains an appropriately positioned alkene, the resulting ketene can participate in an intramolecular [2+2] cycloaddition, providing a route to cyclic ketone structures. enamine.net The generation of ketenes from carboxylic acids is a key transformation that opens pathways to various other functional groups and molecular scaffolds. chemicalbook.comenamine.net

| Transformation | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Thioester Synthesis | Carboxylic Acid + Thiol | Acyloxypyridinium salt | Thioester | researchgate.netnih.gov |

| Ketene Formation | Carboxylic Acid (no external nucleophile) | Acyloxypyridinium salt | Ketene | chemicalbook.comenamine.net |

A notable application of this compound iodide is the direct conversion of alcohols into alkyl thiocyanates. sigmaaldrich.com This transformation provides a phosphine-free alternative to other methods like the Mitsunobu reaction. researchgate.net The reaction is typically performed by treating an alcohol with this compound iodide and a thiocyanate (B1210189) salt, such as ammonium thiocyanate (NH₄SCN). researchgate.netacs.org

The proposed mechanism involves the reaction of the Mukaiyama reagent with the thiocyanate salt to generate an intermediate, 1-methyl-2-thiocyanatopyridinium iodide. researchgate.net The alcohol then reacts with this intermediate to produce the desired alkyl thiocyanate. researchgate.net This conversion can be carried out efficiently under either solvent-based (e.g., in acetonitrile) or solvent-free conditions, accommodating primary, secondary, and tertiary alcohols and providing good to excellent yields. researchgate.netmyuchem.com

In the field of solid-phase organic synthesis (SPOS), this compound iodide is employed as an activating agent to immobilize carboxylic acids onto solid supports, typically hydroxymethylated resins like Wang resin. pharmaffiliates.com This is a crucial step for the construction of combinatorial libraries of small molecules, which are valuable in drug discovery. acs.orgresearchgate.net

The reagent activates the carboxylic acid, facilitating the formation of an ester linkage with the hydroxyl groups on the resin. pharmaffiliates.com This method has been successfully used in the solid-phase synthesis of various molecular scaffolds, including peptide thioureas, thiazole-containing macrocycles, and 2-amino-substituted quinazolinones. acs.orgnih.gov For example, in the synthesis of β-lactam derivatives, a carboxylic acid can be attached to a resin, modified through several steps, and then the final product is cleaved from the solid support. nih.gov The use of the Mukaiyama reagent in this context allows for mild reaction conditions and efficient loading of the initial substrate onto the resin. nih.govnih.gov

Advanced Methodological Approaches Utilizing 2 Chloro 1 Methylpyridinium

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 2-Chloro-1-methylpyridinium-Mediated Transformations

Achieving optimal outcomes in reactions mediated by this compound iodide hinges on the careful control of several parameters, including the choice of solvent, base, reaction temperature, and stoichiometry. numberanalytics.comresearchgate.net

The selection of an appropriate solvent and base is critical for controlling the reactivity and selectivity of CMPI-mediated transformations. Polar aprotic solvents are commonly employed to facilitate these reactions. Dichloromethane (B109758) (DCM) is often considered an excellent solvent choice because the reaction co-product, 1-methyl-2-pyridone (B167067), is insoluble in it and precipitates out, simplifying purification. enamine.net In specific applications, such as the synthesis of macrocyclic lactones, acetonitrile (B52724) has been shown to enhance reactivity compared to less polar solvents like toluene.

The choice of base also significantly influences the reaction's success. Tertiary amines are frequently used to neutralize the hydrogen halides generated during the reaction. highfine.com Triethylamine (B128534) is a common choice; however, studies have shown that its basicity can impact yields. rsc.org For instance, in macrocyclic lactone synthesis, triethylamine outperforms the less basic pyridine (B92270) in minimizing hydrolysis side reactions. In an effort to develop safer protocols, 2,6-lutidine has been identified as a viable, less hazardous alternative to triethylamine for certain esterification reactions. rsc.org

Table 1: Effect of Solvents and Bases on CMPI-Mediated Reactions

| Reaction Type | Solvent | Base | Key Findings | Citation |

|---|---|---|---|---|

| General Esterification/Amidation | Dichloromethane (DCM) | Triethylamine | Optimal solvent as the co-product precipitates, simplifying workup. | enamine.net |

| Macrocyclic Lactone Synthesis | Acetonitrile | Triethylamine | Acetonitrile enhances reactivity over toluene; Triethylamine is superior to pyridine. | |

| Bis-β-lactam Synthesis | Dichloromethane (DCM) | Triethylamine | Yield of 83% in DCM, dropping to 50% in chloroform (B151607) and 35% in toluene. | acs.org |

| Steglich-type Esterification | Dimethyl Carbonate (DMC) | 2,6-Lutidine | Identified as an optimal, safer alternative to traditional solvent/base combinations. | rsc.org |

Temperature is a crucial lever for controlling reaction rates and minimizing side reactions. For delicate transformations like the synthesis of β-lactams from β-amino acids, temperatures are often kept low (0–5°C) to ensure high efficiency and prevent degradation. Conversely, other reactions require elevated temperatures to proceed. researchgate.net

The stoichiometry of the Mukaiyama reagent is another key factor in optimizing yields. In the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, the amount of CMPI has a direct and significant impact on the product yield. A study systematically investigated this effect, demonstrating that increasing the CMPI load from 0.5 to 1.0 equivalent dramatically improved the isolated yield from 40% to 90% while also reducing the reaction time. researchgate.net

Table 2: Optimization of Stoichiometry in a CMPI-Mediated Biginelli Reaction researchgate.net

| CMPI (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.5 | 85 | 4 | 40 |

| 0.75 | 85 | 4 | 69 |

| 1.0 | 85 | 1 | 90 |

Investigation of Solvent Effects and Optimal Base Selection

Green Chemistry and Sustainable Synthesis Protocols Employing this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods using CMPI. alfa-chemistry.com These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

A significant advance in sustainable synthesis is the development of solvent-free reaction conditions. The CMPI-mediated Biginelli reaction provides a prime example of this approach, where a three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) is conducted at an elevated temperature without any solvent. researchgate.netthieme-connect.com This method offers substantial environmental and economic advantages, including the complete elimination of solvent waste, shorter reaction times, a straightforward workup procedure, and good to excellent yields of the desired dihydropyrimidinones. researchgate.netthieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. When applied to CMPI-mediated processes, it can lead to dramatic reductions in reaction times and, in some cases, improved yields. For example, in the synthesis of bis-β-lactams, the use of microwave irradiation at 100°C reduced the reaction time from several hours under conventional heating to just 15 minutes, affording a 75% yield. acs.org Similarly, the esterification of N-acetyl-L-phenylalanine using a modified Mukaiyama reagent was found to be more effective under microwave irradiation than with a conventional reflux method. mdpi.com

Table 3: Comparison of Thermal vs. Microwave-Assisted Synthesis of Bis-β-lactams using CMPI acs.org

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Thermal (Conventional Heating) | Reflux | Hours | Not specified, but significantly longer |

| Microwave Irradiation | 100 | 15 min | 75 |

The inherent nature of this compound iodide as an ionic salt has inspired its use and modification in the context of ionic liquids (ILs). chemimpex.com ILs are valued as green solvents because of their low volatility and potential for reuse. alfa-chemistry.com Researchers have successfully modified the original Mukaiyama reagent, an ionic solid, into a liquid form by exchanging its iodide anion for non-nucleophilic anions like ethyl sulfate (B86663) or bis(trifluoromethane)sulfonimide. mdpi.com These new IL-type coupling reagents can act as both the activating agent and the reaction medium, thereby simplifying the process. This approach was successfully applied to the esterification of an amino acid, where using the modified reagent in conjunction with microwave heating and 1-methylimidazole (B24206) as a base created a more effective and greener method. mdpi.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-methyl-2-pyridone |

| 1-methylimidazole |

| 2,6-lutidine |

| This compound bis(trifluoromethane)sulfonimide |

| This compound ethyl sulfate |

| This compound iodide |

| Acetonitrile |

| Aldehyde |

| Benzaldehyde |

| bis(trifluoromethane)sulfonimide |

| Chloroform |

| Dichloromethane |

| Dihydropyrimidinone |

| Dimethyl Carbonate |

| Ethyl sulfate |

| Iodide |

| Methyl acetoacetate |

| N-acetyl-L-phenylalanine |

| Pyridine |

| Thiourea |

| Toluene |

| Triethylamine |

| Urea |

Enhancements via Microwave-Assisted Synthesis Techniques

Strategies for Control of Stereoselectivity and Enantiomeric Purity in this compound-Promoted Reactions

The control of stereochemistry is a paramount objective in modern organic synthesis, particularly in the construction of complex, biologically active molecules. This compound iodide, widely known as the Mukaiyama reagent, serves as a powerful activating agent for carboxylic acids, enabling a variety of transformations where the generation of new stereocenters is a key feature. sigmaaldrich.com Its application in reactions such as esterification, macrolactonization, and amide bond formation necessitates precise control over the three-dimensional arrangement of atoms to ensure the desired diastereoselectivity and enantiomeric purity. acs.orgchem-station.comtcichemicals.com Strategies to achieve this control often rely on principles of substrate control, reagent control, or double stereodifferentiation. iranchembook.ir

The effectiveness of this compound iodide in promoting reactions under mild conditions makes it a valuable tool in stereoselective synthesis. chemimpex.com Notably, its role in the Mukaiyama aldol (B89426) reaction and in the cyclization of complex hydroxy acids to form lactones has been instrumental in the total synthesis of numerous natural products. acs.orgnih.govnih.gov The stereochemical outcome of these reactions is highly dependent on factors like the structure of the substrate, the presence of chiral auxiliaries, and the reaction conditions. numberanalytics.come-bookshelf.de

Substrate-Controlled Diastereoselectivity

In many applications, the stereochemical course of a reaction promoted by this compound iodide is dictated by a pre-existing chiral center in the substrate. This approach, known as substrate-controlled stereoselectivity, is particularly evident in aldol reactions and macrolactonizations of complex acyclic precursors.

The Mukaiyama aldol reaction, for instance, can exhibit high levels of 1,3-asymmetric induction when using chiral β-oxyaldehydes. e-bookshelf.de The stereocontrol is often rationalized by models such as the Felkin-Ahn or Cornforth models, which predict the favored direction of nucleophilic attack on the carbonyl group based on steric and electronic factors. e-bookshelf.de For example, the Lewis acid-mediated Mukaiyama aldol addition to chiral α-unsubstituted aldehydes that have a β-heteroatom typically shows a high preference for the anti diastereomer. e-bookshelf.de

In a specific instance, the BF₃-mediated vinylogous aldol addition of a diene to a chiral aldehyde, a key step in the synthesis of callipeltoside A, proceeded with outstanding stereocontrol, yielding a diastereomeric ratio greater than 95:5. e-bookshelf.de Similarly, additions to syn-α-methyl β-oxygenated aldehydes have afforded aldol products with excellent diastereoselectivity (dr 97:3). e-bookshelf.de

| Reaction Type | Chiral Substrate | Reagent/Conditions | Diastereomeric Ratio (dr) | Yield | Ref. |

| Vinylogous Aldol | Chiral Aldehyde (69) | Chan's diene (52a), BF₃·OEt₂, Toluene, -90 °C | > 95:5 | 88% | e-bookshelf.de |

| Mukaiyama Aldol | syn-Aldehyde (83) | Silyl enol ether (42a) | 97:3 | 86% | e-bookshelf.de |

Table 1: Examples of Substrate-Controlled Stereoselectivity in Mukaiyama Aldol Reactions.

Reagent-Controlled Stereoselectivity

When the substrate is achiral or its inherent stereodirecting ability is weak, chemists turn to reagent-controlled methods. This involves using chiral reagents, catalysts, or auxiliaries to induce enantioselectivity or diastereoselectivity. iranchembook.irnumberanalytics.com While this compound iodide itself is achiral, it is used in tandem with chiral components to achieve asymmetric synthesis.

A classic strategy involves the use of chiral auxiliaries, such as the Evans oxazolidinones. numberanalytics.com A carboxylic acid is first coupled to the chiral auxiliary, and the resulting imide is then used in a subsequent reaction, for example, an aldol condensation. The auxiliary creates a chiral environment that directs the approach of the reactants, leading to a highly stereoselective outcome. After the reaction, the auxiliary can be cleaved and recovered.

In the context of reactions directly involving the Mukaiyama reagent, such as peptide coupling or the formation of β-lactams, the chirality of the amino acid substrates is preserved. tcichemicals.comorganic-chemistry.org For instance, in the solid-phase synthesis of β-lactams, the reaction of a ketene (B1206846) derived from a homochiral (S)-4-phenyloxazolidinylacetic acid with resin-bound aldimines resulted in high diastereoselectivity, with diastereomeric ratios reaching up to 25:1. organic-chemistry.org

| Reaction | Chiral Reagent/Auxiliary | Substrate | Diastereomeric Ratio (dr) | Yield | Ref. |

| Staudinger Reaction | (S)-4-phenyloxazolidinyl ketene | Resin-bound aldimines | up to 25:1 | 42-83% | organic-chemistry.org |

Table 2: Example of Reagent-Controlled Stereoselectivity in a β-Lactam Synthesis.

Stereoselective Macrolactonization

One of the most significant applications of this compound iodide is in the synthesis of macrolides, a class of natural products often possessing multiple stereocenters. acs.org The final step in many macrolide syntheses is the intramolecular esterification (macrolactonization) of a seco-acid (a long hydroxy-carboxylic acid). The Mukaiyama macrolactonization protocol is renowned for its ability to effect these challenging ring closures under mild conditions, which helps to avoid epimerization (loss of stereochemical integrity) at sensitive chiral centers. chem-station.comhighfine.com

The successful total synthesis of (+)-ieodomycins A and B provides a modern example. acs.org In this synthesis, a complex hydroxy acid was cyclized using this compound iodide in the presence of triethylamine to form the desired macrolactone, a key intermediate. This step proceeded without compromising the predefined stereocenters on the acyclic precursor. acs.org The choice of solvent and the rate of addition of the seco-acid are critical parameters that can influence the efficiency and stereochemical outcome of such cyclizations.

Theoretical and Computational Studies on 2 Chloro 1 Methylpyridinium Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2, G2) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic structure and reactivity of 2-chloro-1-methylpyridinium and its derivatives. These methods allow for the precise modeling of molecular geometries and the prediction of reaction pathways.

For instance, DFT calculations have been successfully used to analyze the products of reactions where this compound iodide (CMPI), also known as the Mukaiyama reagent, acts as a promoter. In a study on the reaction of ethylene-terminated heteroatoms with CS2/CO2, quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory were employed to determine the stability of the resulting keto and enol forms of products like imidazolidin-2-one and oxazolidin-2-one. acs.org The calculations revealed that while the keto-form is generally more stable, solvent effects can play a crucial role in stabilizing the enol-form. acs.org

In a related context, computational modeling of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate (B1224126) using DFT was performed to understand its conformational stability. The calculations predicted the global energy minimum of the molecule, which was found to be in excellent agreement with the conformation determined by single-crystal X-ray diffraction. mdpi.com This synergy between computational prediction and experimental verification underscores the accuracy of modern theoretical methods. mdpi.com It was also predicted through these models that the compound's stability is not significantly influenced by interactions between the vinyl group and the aromatic system of the pyridinium (B92312) ring. mdpi.com

A key application of computational chemistry is the characterization of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. Mechanistic analyses of the synthesis of this compound iodide have identified critical transition states. For example, the alkylation process involves the quaternization of 2-chloropyridine (B119429) by iodomethane (B122720), where the methyl group is transferred to the nitrogen atom. This is followed by a counterion exchange.

Kinetic studies on the nucleophilic substitution reactions of this compound iodide with various amines and phenols suggest a two-step reaction mechanism. researchgate.net This mechanism involves the formation of a reaction intermediate, the creation of which is the rate-determining step. researchgate.net The involvement of two oppositely charged species in the transition state has also been inferred from these studies. researchgate.net In the synthesis of peptidomimetic compounds, treatment of peptide-thioureas with the Mukaiyama reagent generates an electrophilic carbodiimide (B86325) intermediate, which is then trapped intramolecularly. researchgate.net

The table below summarizes key transition states and their characteristics as identified in computational studies.

| Process | Transition State (TS) | Description | Calculated Activation Energy (kcal/mol) |

| CMPI Synthesis | TS1 | Methyl group transfer from iodomethane to the nitrogen of 2-chloropyridine. | 25 |

| CMPI Synthesis | TS2 | Iodide-chloride exchange at the 2-position of the pyridinium ring. | 18 |

Data sourced from mechanistic analysis.

By mapping the energy of reactants, transition states, and products, computational methods can construct detailed energetic profiles for chemical reactions. These profiles are vital for understanding reaction feasibility, rates, and mechanisms. For the synthesis of this compound iodide, the activation energy for the initial methyl transfer (TS1) is higher than that for the subsequent iodide-chloride exchange (TS2), indicating that the initial quaternization is a significant kinetic barrier.

Computational studies on related alkylator systems have shown that the activation barrier for reactions can be significantly influenced by the nature of the nucleophile. For instance, the reaction with thiolate nucleophiles has a lower activation barrier (ΔG‡ = 17.5 kcal/mol for thiophenolate) compared to other nucleophiles, leading to accelerated reaction rates. umich.edu This is attributed to a more kinetically and thermodynamically favorable transition state. umich.edu

Investigation of Reaction Intermediates and Transition States

Computational Analysis of Pyridinium Salt Polymorphism and Crystal Structures

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Computational analysis is a valuable tool for predicting and understanding the different polymorphic forms of pyridinium salts. A study on new triiodide salts reported that this compound triiodide (ClMePyrI₃) exhibits polymorphism. mdpi.comresearchgate.netcore.ac.uk

Two distinct polymorphs were identified, crystallizing in different monoclinic space groups: P2₁/n for one form (designated 8a) and P2/c for the other (8b). mdpi.com A computational analysis of these polymorphs was conducted, which revealed subtle differences in their isosurface plots, complementing the experimental crystallographic data. mdpi.comresearchgate.netcore.ac.uk These polymorphic pairs were distinguished by different packing patterns and by the symmetry of the triiodide anion, with one polymorph containing a symmetric triiodide anion and the other an asymmetric one. mdpi.comresearchgate.net

The table below details the crystallographic data for the two identified polymorphs of this compound triiodide.

| Polymorph ID | Crystal System | Space Group | Key Feature |

| 8a | Monoclinic | P2₁/n | Exhibits different packing patterns compared to 8b. mdpi.com |

| 8b | Monoclinic | P2/c | Contains a symmetric triiodide anion. mdpi.com |

Data sourced from a study on new organoammonium, thiazolium, and pyridinium triiodide salts. mdpi.com

Modeling of Noncovalent Interactions in Supramolecular Assemblies Involving Pyridinium Cations

Noncovalent interactions, such as hydrogen bonds and anion−π interactions, are the driving forces behind the formation of supramolecular assemblies and play a defining role in the crystal packing of pyridinium salts. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index are used to unravel and quantify these weak interactions. researchgate.netacs.org

Studies on alkylpyridinium salts have revealed multiple short contacts between iodide anions and the hydrogen atoms of the pyridinium cations, as well as with the aromatic ring itself. acs.org QTAIM and NCI analyses of these contacts indicate that the interaction energies of anion−π bonds and hydrogen bonds can be comparable in strength. acs.org For example, in one system, the calculated interaction energies for both types of contacts were all in the range of 1.2 ± 0.2 kcal/mol. acs.org In halogenated pyridinium cations, the protonation of the pyridine (B92270) ring enhances its ability to form halogen bonds and anion-π interactions with weakly coordinating anions. fu-berlin.de

Prediction of Reactivity and Selectivity in Mechanistic Pathways through Computational Modeling

Computational modeling is increasingly used to predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts. DFT calculations can probe how factors like steric hindrance from the chloro and methyl substituents on the pyridinium ring modulate reaction rates.

Analytical Research Applications and Characterization Techniques in Studies of 2 Chloro 1 Methylpyridinium

Utilization in Derivatization Procedures for Advanced Chromatographic Analysis (e.g., HPLC)

2-Chloro-1-methylpyridinium iodide (CMPI) serves as a crucial derivatizing agent to enhance the detection and separation of various analytes in high-performance liquid chromatography (HPLC). nih.gov Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis.

One notable application is the pre-column derivatization of cysteine in human plasma. nih.gov This process involves reacting the thiol group of cysteine with CMPI to form a more readily detectable cysteine S-pyridinium derivative. nih.gov This method allows for the analysis of total cysteine, including free and protein-bound forms, after reduction with 2-mercaptoethanol. nih.gov The resulting derivative can be separated using ion-pair reversed-phase HPLC and quantified with ultraviolet detection. nih.gov A study demonstrated the validation of this method, showing linearity over a concentration range of 20 to 300 nmol/ml, with recoveries between 93.9% and 105.9% and an imprecision of at most 2.5%. nih.gov

CMPI is also employed in an ultrasensitive fluorescent derivatization procedure for the chromatographic analysis of primary, secondary, and nonpolar tertiary alcohols. nih.gov In this method, CMPI, often referred to as Mukaiyama's reagent, is used with Bodipy FL in a basic dichloromethane (B109758) solution to form highly fluorescent ester derivatives. nih.gov These derivatives can then be separated by silica (B1680970) normal-phase HPLC. nih.gov The technique is sensitive enough to detect cholesterol and bryostatin (B1237437) at levels below 1 femtomole and is gentle enough for unstable alcohols like bryostatin 1. nih.gov

Furthermore, the tosylate salt, this compound p-toluenesulfonate, has been utilized as a derivatization reagent in mass spectrometry to improve the detection sensitivity of metabolites such as vitamin D3 derivatives.

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation of Products and Intermediates

Spectroscopic techniques are indispensable for monitoring reactions involving this compound and for the structural elucidation of its products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of molecules synthesized using this compound. For instance, in reactions where CMPI is used as a condensing agent to form amide or ester bonds, ¹H and ¹³C NMR are used to verify the formation of the desired product. nih.govrsc.org The disappearance of the carboxylic acid proton signal (typically found between δ 10–12 ppm in ¹H NMR) is a key indicator of successful ester or amide bond formation. Spectroscopic data from ¹H and ¹³C NMR are routinely used to confirm the structures of reaction products. nih.govpharmaffiliates.com

Mass Spectrometry (MS) for Characterization of Reaction Products and Low-Yield Intermediates

Mass spectrometry (MS) is a powerful technique for characterizing reaction products and identifying low-yield intermediates in syntheses involving this compound. It is particularly useful in complex syntheses, such as macrolactonization, where intermediates may be present in very small quantities. In combination with liquid chromatography (LC-MS), it has been used in the structural investigation of glucuronides. diva-portal.org A study involving isomeric estriol (B74026) glucuronides used a combination of CMPI and other reagents, which resulted in a selective fragmentation pattern in the mass spectrometer, allowing for the differentiation of the isomers. diva-portal.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy is employed to analyze functional groups and gain mechanistic insights into reactions involving this compound. FTIR can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. For example, in esterification reactions, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester provide evidence of the reaction's progress. nih.gov It can also be used to monitor the formation of intermediates, such as the acyloxyphosphonium intermediate, by observing its characteristic P=O stretch. Additionally, FTIR is used to analyze the products of reactions where CMPI is used to form chloromethylpyridine and hydroxymethylpyridine from amines and pyridines. cymitquimica.com

Electrochemical Studies of Pyridinium (B92312) Salts in Research Devices (e.g., for Ionic Conduction)

The ionic nature of this compound salts makes them suitable for electrochemical studies. chemimpex.com These salts are investigated for their potential use in devices that rely on ionic conduction, such as batteries and supercapacitors. chemimpex.com The pyridinium core, along with its counter-ion, can facilitate the movement of ions, which is a critical property for electrolytes in these energy storage devices. Research in this area explores how the structure of the pyridinium salt influences its conductivity and stability in electrochemical environments.

Cross-linking Applications in Materials Science Research (e.g., Fabrication of Biodegradable Films and Tissue Engineering Scaffolds)

This compound iodide is utilized as a cross-linking agent in materials science, particularly in the fabrication of biodegradable materials for biomedical applications. sigmaaldrich.comsigmaaldrich.com Cross-linking is a process that links polymer chains together, enhancing the mechanical properties and stability of the material.

CMPI has been used to create cross-linked hyaluronic acid (HA) films. nih.gov In a comparative study, HA films cross-linked with CMPI showed significantly slower degradation rates compared to those cross-linked with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The CMPI cross-linked films exhibited only a low percentage of weight loss over 30 days in phosphate-buffered saline, indicating a higher cross-linking density and a more rigid three-dimensional network. nih.gov This increased stability makes them suitable for applications requiring slower biodegradation. nih.gov